molecular formula C22H28N2O4S B2393608 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol CAS No. 712345-46-5

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol

Cat. No.: B2393608
CAS No.: 712345-46-5
M. Wt: 416.54
InChI Key: PYLKDKVZEBKODU-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol is a synthetically engineered small molecule of significant interest for pharmacological research, designed around a core N-(benzenesulfonyl)piperazine scaffold. This scaffold is a prominent structural feature in compounds that act as modulators of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system . Inhibiting FAAH presents a compelling therapeutic strategy for a range of conditions, including anxiety, pain, inflammation, and eating disorders . The molecular architecture of this compound is further elaborated with a 2,3-dihydro-1H-inden-5-yloxy propan-2-ol moiety. This structural motif is characteristic of ligands targeting monoaminergic neurotransmission systems. Piperazine derivatives are frequently investigated for their high affinity and activity at central nervous system targets, particularly serotonin (5-HT) receptors and the serotonin transporter (SERT) . The strategic incorporation of these distinct pharmacophores suggests potential for a multi-target mechanism of action, making this compound a valuable chemical probe for researching complex neurological pathways. Its primary research utility lies in exploring the interplay between the endocannabinoid and serotonergic systems, and in the preclinical investigation of novel treatment mechanisms for disorders of the central nervous system. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c25-20(17-28-21-10-9-18-5-4-6-19(18)15-21)16-23-11-13-24(14-12-23)29(26,27)22-7-2-1-3-8-22/h1-3,7-10,15,20,25H,4-6,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLKDKVZEBKODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H26N2O3S
  • Molecular Weight : 378.56 g/mol

The compound features a piperazine ring, a benzenesulfonyl group, and an indene derivative, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. The piperazine moiety is known for its role in modulating neurotransmitter receptors.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety disorders.
  • Dopamine Receptor Interaction : It may also influence dopamine pathways, potentially offering therapeutic benefits in conditions like schizophrenia or depression.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against certain cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
A549 (Lung Cancer)10.2
HeLa (Cervical Cancer)12.8

These results suggest that the compound may have potential as an anticancer agent.

In Vivo Studies

In animal models, the compound has demonstrated antidepressant-like effects. A study reported that administration of the compound significantly reduced depressive behavior in mice subjected to forced swim tests, indicating its potential efficacy as an antidepressant.

Case Studies

  • Case Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant properties of the compound.
    • Method : Mice were treated with varying doses over two weeks.
    • Results : Significant reduction in immobility time was observed compared to control groups, suggesting enhanced mood-related behavior.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : Various concentrations were tested against MCF-7 and A549 cells.
    • Results : The compound exhibited dose-dependent inhibition of cell proliferation, highlighting its potential as a chemotherapeutic agent.

Discussion

The biological activity of this compound suggests it could serve multiple therapeutic roles, particularly in treating mood disorders and certain cancers. Its ability to interact with key neurotransmitter systems positions it as a candidate for further pharmacological development.

Scientific Research Applications

The compound has been investigated for its pharmacological properties, particularly its effects on various biological systems. The following subsections detail its applications in specific areas of research.

Anticancer Activity

Research indicates that compounds with a piperazine core, such as this one, exhibit significant anticancer properties. A study demonstrated that derivatives of piperazine can induce apoptosis in cancer cell lines by disrupting tubulin polymerization, which is crucial for cell division and growth. The compound's mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It acts by modulating the immune response and inhibiting the migration of monocytes and T-cells, which are pivotal in inflammatory diseases. This mechanism is particularly relevant for treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Case Study 1: Cancer Cell Line Studies

In vitro studies involving breast cancer cell lines have shown that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis via activation of caspase pathways .

Case Study 2: Inflammatory Disease Models

In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent for chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s benzenesulfonyl group distinguishes it from other piperazine derivatives documented in the evidence:

  • describes six analogs with phenethyl-piperazine scaffolds substituted with ethoxy, methoxy, fluoro, chloro, and difluorophenyl groups. For example:
    • Compound 13 : Ethoxyphenyl substituent (Yield: 54%, m.p. 65.2–66.1°C).
    • Compound 18 : 2,4-Difluorophenyl substituent (Yield: 43%, m.p. 86.1–86.5°C).
    • Compound 19 : 2-Chlorophenyl substituent (Yield: 43%, m.p. 91.4–92.1°C) .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) correlate with higher melting points, likely due to increased polarity and intermolecular interactions.
  • highlights a proprietary drug (Avishot/Flivas) with a methoxyphenyl and naphthyloxypropanol substituent. This demonstrates that piperazine derivatives with aromatic ethers can achieve therapeutic relevance, implying that the target compound’s dihydroindenyloxy group may similarly influence bioactivity .

Spectroscopic Characterization

  • 1H/13C NMR and MS Data :
    • In , methoxy groups exhibit characteristic singlet peaks near δ 3.8 ppm in 1H NMR, while chlorophenyl substituents show deshielded aromatic protons. The benzenesulfonyl group would introduce distinct downfield shifts for adjacent protons and sulfonyl-linked carbons (~δ 7.5–8.0 ppm for aromatic protons; ~125–140 ppm for sulfonyl carbons in 13C NMR).
    • reports ESI-MS data for urea-linked piperazines (e.g., m/z 534.2 for dichlorophenyl derivatives), while the target compound’s benzenesulfonyl group would likely produce a unique fragmentation pattern, including [M+H]+ peaks corresponding to its molecular weight .

Q & A

Q. Resolution Strategy :

Replicate studies under standardized protocols.

Perform meta-analyses to identify confounding variables .

Which analytical techniques are most effective for characterizing structural integrity and purity?

Q. Advanced Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzenesulfonyl vs. indenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 401.12 Da) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment; retention time comparison with standards .

Q. Experimental Design :

  • Lab Studies : Simulate aerobic/anaerobic degradation in soil/water matrices.
  • Field Monitoring : Track metabolite formation (e.g., benzenesulfonic acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.